molecular formula C20H22N2O4 B2385261 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide CAS No. 921996-72-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2385261
CAS No.: 921996-72-7
M. Wt: 354.406
InChI Key: HEBZIXGAWQCRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide features a 1,4-benzoxazepin core substituted with an ethyl group at position 4 and a keto group at position 3. The acetamide side chain includes a 3-methylphenoxy moiety, a structural motif shared with several pharmacologically active analogs.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-22-9-10-25-18-8-7-15(12-17(18)20(22)24)21-19(23)13-26-16-6-4-5-14(2)11-16/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBZIXGAWQCRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide is a benzoxazepine derivative with a molecular formula of C₂₀H₂₂N₂O₄ and a molecular weight of 354.4 g/mol. The core structure comprises a 1,4-benzoxazepine ring fused with an acetamide moiety substituted at the 7-position. The 4-ethyl and 5-oxo groups confer rigidity, while the 3-methylphenoxy side chain enhances lipophilicity, critical for bioavailability.

Synthetic Routes and Methodologies

Boron-Catalyzed Amidation and Cyclization

The most cited method involves a two-step process: (1) amide formation between 3,4-dimethoxy-phenylacetic acid and aminoacetaldehyde dimethyl acetal, followed by (2) acid-catalyzed cyclization.

Step 1: Amide Formation

3,4-Dimethoxy-phenylacetic acid reacts with aminoacetaldehyde dimethyl acetal in toluene (2.5 vol) using boric acid (10 mol%) as a catalyst. The boron complex activates the carboxyl group, enabling nucleophilic attack by the amine without hydrolyzing the acetal. This step achieves 75–85% yield at 25–50°C, with HPLC purity ≥99%.

Table 1: Reaction Conditions for Amide Formation

Parameter Detail
Solvent Toluene (2.5 vol)
Catalyst Boric acid (10 mol%)
Temperature 25–50°C
Yield 75–85%
Purity (HPLC) ≥99%
Step 2: Cyclization

The intermediate N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide undergoes cyclization in methanesulfonic acid (7 vol) at 20–25°C. Anhydrous conditions prevent hydrolysis, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one with 99.0–99.5% purity.

Table 2: Cyclization Parameters

Parameter Detail
Acid Methanesulfonic acid (7 vol)
Temperature 20–25°C
Reaction Time 2–4 hours
Purity (HPLC) 99.0–99.5%

Alternative Dehydrative Ring-Closure Methods

Patent US4548932A describes cyclization via peptide-coupling reagents (e.g., dicyclohexylcarbodiimide) in solvents like dioxane or DMF. While applicable to analogous benzoxazepines, this method faces challenges with acetal stability, requiring stringent pH control. Comparative studies show lower yields (70–80%) versus boron-mediated routes.

Optimization and Scalability

Solvent and Catalyst Selection

Toluene outperforms xylene in amidation due to better solubility and lower toxicity. Boron catalysts (e.g., boric acid esters) reduce side reactions by selectively activating carboxyl groups, unlike traditional carbodiimides.

Industrial Adaptations

Scaling the boron method reduces HCl usage by 50%, cutting material costs by 30%. Continuous distillation of toluene minimizes waste, aligning with green chemistry principles.

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from ethyl acetate/hexane (1:3), yielding needle-like crystals with >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.45 (s, 2H, OCH₂CO), 3.95 (q, J = 7.0 Hz, 2H, NCH₂CH₃).
  • HRMS (ESI): m/z calcd for C₂₀H₂₂N₂O₄ [M+H]⁺: 355.1651; found: 355.1653.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazepine core.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

    Substitution: The phenoxyacetamide moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzoxazepine core could play a crucial role in binding to the target, while the phenoxyacetamide moiety may enhance its specificity and potency.

Comparison with Similar Compounds

Structural Analog: NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)

  • Core Structure : NAPMA contains a piperazinylphenyl group instead of the benzoxazepin ring.
  • Substituents: Both compounds share the 2-(3-methylphenoxy)acetamide side chain.
  • Biological Activity : NAPMA inhibits osteoclast differentiation by downregulating markers like NFATc1 and cathepsin K, demonstrating efficacy in murine osteoporosis models .
  • Key Differences : The benzoxazepin core in the target compound may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to NAPMA’s piperazine ring, which is often associated with improved solubility and metabolic stability.

Thiazolidinone-Coumarin Acetamides ()

  • Core Structure: Derivatives in combine thiazolidinone and coumarin rings.
  • Substituents : These compounds feature arylidene groups at the hydrazide position, unlike the benzoxazepin core.
  • Implications: The coumarin-thiazolidinone hybrid structures are often explored for antimicrobial or anti-inflammatory activity, suggesting that the target compound’s benzoxazepin core could similarly influence target selectivity.

Hexan and Bicyclic Derivatives (–5)

  • Core Structure : Compounds in –5 include hexan chains and bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane).
  • Substituents: These derivatives often incorporate 2,6-dimethylphenoxy groups and amino/acetamido side chains.
  • Functional Relevance : The hexan derivatives highlight the importance of stereochemistry (e.g., 2S,3S,5S configurations) in biological activity, a factor that may also apply to the target compound’s benzoxazepin stereoisomers .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzoxazepin 4-ethyl, 5-oxo, 3-methylphenoxy Hypothesized CNS/osteoclast -
NAPMA Piperazinylphenyl 3-methylphenoxy, 4-acetylpiperazine Osteoclast inhibition
Thiazolidinone-Coumarin Derivatives Thiazolidinone-Coumarin Arylidene groups Antimicrobial (speculative)
Hexan Derivatives () Hexan chain 2,6-dimethylphenoxy, amino groups Undisclosed

Key Research Findings

Core Heterocycle Impact :

  • Benzoxazepin : Likely enhances lipophilicity, favoring CNS penetration.
  • Piperazine (NAPMA) : Improves solubility and metabolic stability, as seen in its in vivo efficacy .

Synthetic Flexibility : Methods from (e.g., ZnCl₂-catalyzed condensation) could be applied to modify the target compound’s side chains for activity optimization .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenoxy)acetamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3} with a molecular weight of approximately 276.33 g/mol. Its structure features a benzoxazepine core, which is known for various biological activities.

1. Pharmacological Effects

Research indicates that derivatives of benzoxazepine compounds exhibit significant pharmacological activities. The compound has been studied for its potential effects on:

  • Osteoclast Differentiation : In vitro studies have shown that related compounds inhibit osteoclast differentiation, suggesting potential applications in treating osteoporosis .
  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar benzoxazepine derivatives have demonstrated ACE inhibitory activity, which is beneficial for managing hypertension and other cardiovascular conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of RANKL-Induced Osteoclastogenesis : The compound has been shown to suppress the expression of osteoclast marker genes and inhibit bone resorption processes .
  • Modulation of Signaling Pathways : It is suggested that the compound may influence pathways such as NFATc1 activation without affecting certain phosphorylation processes .

Case Studies

StudyFindings
Ahn et al. (2020)NAPMA (a related compound) inhibited osteoclast differentiation and reduced bone resorption in vitro.Indicates potential use in osteoporosis treatment .
Patent US4548932Novel benzoxazepine derivatives showed ACE inhibitory activity in animal models.Suggests therapeutic applications in hypertension and cardiovascular diseases .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit osteoclast differentiation positions it as a candidate for osteoporosis treatment. Furthermore, the ACE inhibitory properties suggest broader cardiovascular benefits.

Q & A

Q. What strategies validate molecular docking predictions of this compound’s binding to target proteins?

  • Methodological Answer : Combine docking results with surface plasmon resonance (SPR) for binding affinity measurements. Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions. Cryo-EM or X-ray crystallography provides structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.